(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis is often carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in functional groups and substitution patterns.
Phenolic Compounds: Share some structural similarities but have different functional groups and properties.
Uniqueness
The uniqueness of (5Z)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its triazolo-thiazole core and the specific substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O2S/c1-3-14-28-19-11-8-18(9-12-19)15-20-22(27)26-23(29-20)24-21(25-26)13-10-17-6-4-16(2)5-7-17/h4-13,15H,3,14H2,1-2H3/b13-10+,20-15- |
InChI Key |
UVBDFVKPLFRFEU-RATQINRESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)C)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)C)S2 |
Origin of Product |
United States |
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